4,6-Difluoronicotinonitrile
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Overview
Description
4,6-Difluoronicotinonitrile is an organic compound with the molecular formula C6H2F2N2 It is a derivative of nicotinonitrile, where two fluorine atoms are substituted at the 4th and 6th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method includes the reaction of 4,6-dichloronicotinonitrile with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, replacing chlorine atoms with fluorine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride or sodium methoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4,6-dimethoxynicotinonitrile when using sodium methoxide.
Suzuki-Miyaura Coupling: Biaryl derivatives with various functional groups depending on the boronic acid used.
Scientific Research Applications
4,6-Difluoronicotinonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of novel therapeutic agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,6-Difluoronicotinonitrile is primarily based on its ability to interact with various molecular targets through its fluorine atoms and nitrile group. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, in medicinal chemistry, it can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4,6-Dichloronicotinonitrile: Similar structure but with chlorine atoms instead of fluorine.
4,6-Dimethoxynicotinonitrile: Contains methoxy groups instead of fluorine atoms.
4,6-Dibromonicotinonitrile: Bromine atoms replace the fluorine atoms.
Uniqueness: 4,6-Difluoronicotinonitrile is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable intermediate in various synthetic pathways. The fluorine atoms also influence the compound’s biological activity, potentially leading to more potent and selective therapeutic agents compared to its analogs .
Properties
IUPAC Name |
4,6-difluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUGGVITUAMXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804896-68-1 |
Source
|
Record name | 4,6-difluoropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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